molecular formula C16H19NO B140168 4-(4-Tert-butylphenoxy)aniline CAS No. 145157-87-5

4-(4-Tert-butylphenoxy)aniline

Cat. No. B140168
M. Wt: 241.33 g/mol
InChI Key: FHOZTGQNSUZCIN-UHFFFAOYSA-N
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Description

The compound "4-(4-Tert-butylphenoxy)aniline" is a chemical species that can be derived from the modification of aniline structures. It is related to various research areas, including the synthesis of polyamides, polyimides, and other polymers, which often incorporate ether and tert-butyl groups to modify their physical and chemical properties. The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the solubility and stability of compounds .

Synthesis Analysis

The synthesis of compounds related to "4-(4-Tert-butylphenoxy)aniline" typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene (2b) is achieved through the reaction of 4-tert-butylcatechol with p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide . Similarly, the synthesis of a novel diamine used for polyimide production involves multiple steps, including iodination, acetyl protection, coupling reaction, and deacetylation . These methods demonstrate the versatility of aniline derivatives in creating a variety of functional materials.

Molecular Structure Analysis

The molecular structure of "4-(4-Tert-butylphenoxy)aniline" and its derivatives is characterized by the presence of tert-butyl groups which are known to impart steric hindrance. This steric effect can influence the packing and intermolecular interactions of the molecules, as seen in the synthesis of polyimides where the introduction of asymmetric di-tert-butyl groups increases the interchain distance and decreases the intermolecular force . The presence of phenoxy and aniline units in the backbone of these compounds is crucial for their application in polymer chemistry.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives with tert-butyl groups involves various organic transformations. For example, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Additionally, the electrochemical reduction of a related compound, 4-hydroxy-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, leads to the formation of an anion-radical and its subsequent disproportionation .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from "4-(4-Tert-butylphenoxy)aniline" are influenced by the incorporation of tert-butyl and phenoxy groups. These polymers exhibit high solubility in polar solvents, transparency, and thermal stability, with glass transition temperatures often exceeding 200°C . The introduction of tert-butyl groups also contributes to a low dielectric constant and low moisture absorption in polyimides, making them suitable for electronic applications . The solubility and stability of these materials are essential for their processing and end-use performance.

Scientific Research Applications

Catalytic Oxidation

4-(4-Tert-butylphenoxy)aniline plays a role in catalytic oxidation reactions. Dirhodium catalyzes phenol and aniline oxidations, where tert-butylperoxy radicals effectively oxidize phenols and anilines. This process shows significant rate enhancement in certain solvents and can yield good results even with bulky para substituents, leading to specific oxidation products (Ratnikov et al., 2011).

Electrochemical Oxidation

The electro-oxidation of anilines, including those with tert-butyl groups, involves a reversible one-electron transfer to form stable radical cations. This process has been examined using electroanalytical techniques and spectroscopy, providing insights into the behavior of these compounds under oxidative conditions (Speiser, Rieker, & Pons, 1983).

Complexation Studies

4-(4-Tert-butylphenoxy)aniline has been studied in the context of complexation with hydroxylic compounds. Infrared spectroscopy has revealed details about the formation of hydrogen bonds and electron-donor-acceptor complexes in solutions involving aniline and various hydroxylic compounds (Zeegers-Huyskens, 1967).

Synthesis of Nitroindazole

Research on the synthesis of nitroindazole derivatives includes the use of tert-butyl substituted anilines. The oxidation of these compounds with lead (IV) dioxide has been shown to produce stable phenoxyl radicals, indicating potential applications in organic synthesis (Ukhin et al., 1994).

Extraction of Metal Ions

Thiacalix[4]aniline, a compound related to 4-(4-Tert-butylphenoxy)aniline, has been shown to be a highly specific extractant for certain metal ions like Au(III) and Pd(II). This suggests potential applications in selective metal ion extraction and separation processes (Katagiri et al., 2002).

properties

IUPAC Name

4-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZTGQNSUZCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275789
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenoxy)aniline

CAS RN

145157-87-5
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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